5-Isopropoxy-6-methylpyridin-2-amine

Beschreibung

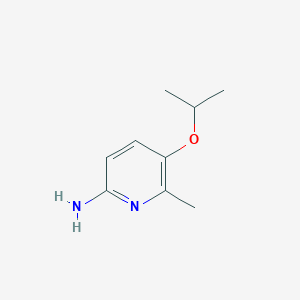

Chemical Structure and Key Features 5-Isopropoxy-6-methylpyridin-2-amine (IUPAC name: 6-methyl-5-(propan-2-yl)pyridin-2-amine; CAS No. 1540445-41-7) is a heterocyclic organic compound featuring a pyridine ring substituted with:

- A methyl group at the 6th position,

- An isopropoxy group (propan-2-yl) at the 5th position,

- An amine group at the 2nd position.

This substitution pattern confers distinct physicochemical properties, including moderate lipophilicity and enhanced stability compared to simpler aminopyridines.

Eigenschaften

Molekularformel |

C9H14N2O |

|---|---|

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

6-methyl-5-propan-2-yloxypyridin-2-amine |

InChI |

InChI=1S/C9H14N2O/c1-6(2)12-8-4-5-9(10)11-7(8)3/h4-6H,1-3H3,(H2,10,11) |

InChI-Schlüssel |

QSQXQRQYUDZWPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N)OC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with an appropriate arylboronic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki cross-coupling reaction. The process requires precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Isopropoxy-6-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The isopropoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Isopropoxy-6-methylpyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Isopropoxy-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular interactions and effects are essential to understand its full potential .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural analogs and their substitution patterns:

Reactivity and Stability

- This compound : The isopropoxy group provides steric hindrance, reducing susceptibility to nucleophilic attacks compared to ethoxy analogs .

- 5-Ethoxy-6-methylpyridin-2-amine : The smaller ethoxy group increases reactivity in substitution reactions but may reduce metabolic stability .

- 5-Ethyl-6-methylpyridin-2-amine : The ethyl group enhances lipophilicity, making it more suitable for crossing biological membranes .

Biologische Aktivität

5-Isopropoxy-6-methylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula : C11H16N2O

Molecular Weight : 192.26 g/mol

IUPAC Name : this compound

Canonical SMILES : CC(C)OC1=C(N)C(=C(C=C1)C)N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The compound has been studied for its potential as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is comparable to other known antimicrobial agents, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Research indicates that this compound may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine levels | |

| Neuroprotective | Decreased oxidative stress markers |

Table 2: Comparison with Related Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 4-Methylpyridine | Low | Moderate | Low |

| 2-Amino-6-methylpyridine | High | Low | High |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections. -

Case Study on Anti-inflammatory Properties :

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in serum levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory disorders. -

Neuroprotection Study :

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound led to improved cell viability and reduced apoptosis, highlighting its neuroprotective potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.